![molecular formula C24H17BrN2O2S B12628333 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)- is a complex organic compound belonging to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a bromine atom, a sulfonyl group attached to a 4-methylphenyl ring, and a naphthalenyl group
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various substituted derivatives . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Substitution Reactions: Bromination, iodination, and nitration predominantly at the 3-position.
Oxidation and Reduction:
Functionalization: Reactions with Mannich bases and other reagents to introduce functional groups at specific positions.
Common reagents used in these reactions include bromine, iodine, nitric acid, and Mannich bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant potential in scientific research, particularly in the field of medicinal chemistry. These compounds have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer . For example, certain derivatives have demonstrated potent FGFR inhibitory activity, leading to the inhibition of cancer cell proliferation, migration, and invasion . Additionally, these compounds are being explored for their potential use in treating inflammatory diseases and other medical conditions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By binding to the FGFRs, these compounds prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other FGFR inhibitors, such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398 . While these compounds share a common target, 1H-Pyrrolo[2,3-b]pyridine derivatives are unique due to their specific structural features and binding affinities. This uniqueness can lead to differences in their efficacy, selectivity, and potential side effects.
Similar compounds include:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
These compounds are currently under clinical investigation for their potential use in cancer therapy.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, specifically the compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)- (CAS Number: 226085-18-3), is a member of the pyrrolo[2,3-b]pyridine class known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential therapeutic applications.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.22 g/mol
- InChIKey : NDJOLIOBEZICFO-UHFFFAOYSA-N
- Structural Characteristics : The compound features a bromine atom and a sulfonyl group attached to the pyrrolo-pyridine framework, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. A study highlighted that certain pyrrolo derivatives demonstrated potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
1H-Pyrrolo[2,3-b]pyridine Derivative A | 0.22 | Bactericidal |
1H-Pyrrolo[2,3-b]pyridine Derivative B | 0.25 | Bactericidal |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance anticancer efficacy.
Compound | Cancer Cell Line | Cytotoxicity Level |
---|---|---|
Compound X | Ovarian Cancer | Moderate |
Compound Y | Breast Cancer | Low |
The biological mechanisms underlying the activity of 1H-pyrrolo[2,3-b]pyridine derivatives often involve inhibition of key enzymes and pathways associated with disease processes. For example, some studies have indicated that these compounds may function as inhibitors of SGK-1 kinase, which plays a role in various cellular signaling pathways related to cancer and other diseases .
Case Studies
- Antimycobacterial Activity : In a study focused on the antimycobacterial properties of pyrrolo derivatives, it was found that certain compounds exhibited MIC values lower than 0.15 µM against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
- Analgesic Properties : Other derivatives have been evaluated for their analgesic effects in preclinical models, showing promise in pain management therapies.
Properties
Molecular Formula |
C24H17BrN2O2S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C24H17BrN2O2S/c1-16-6-10-21(11-7-16)30(28,29)27-15-23(25)22-13-20(14-26-24(22)27)19-9-8-17-4-2-3-5-18(17)12-19/h2-15H,1H3 |
InChI Key |
DZMQZMOQIKPKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC5=CC=CC=C5C=C4)Br |
Origin of Product |
United States |
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